Azocane-5-carboxylic acid

Catalog No.
S14044904
CAS No.
M.F
C8H15NO2
M. Wt
157.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azocane-5-carboxylic acid

Product Name

Azocane-5-carboxylic acid

IUPAC Name

azocane-5-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

InChI

InChI=1S/C8H15NO2/c10-8(11)7-3-1-5-9-6-2-4-7/h7,9H,1-6H2,(H,10,11)

InChI Key

REDKJPXXOWMWEM-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCCNC1)C(=O)O

Azocane-5-carboxylic acid is a heterocyclic organic compound characterized by its eight-membered ring structure, which includes seven carbon atoms and one nitrogen atom. Its molecular formula is C8H13NO2C_8H_{13}NO_2, indicating the presence of a carboxylic acid functional group at the fifth position of the azocane ring. This compound is a derivative of azocane, a saturated cyclic compound known for its unique structural properties and potential applications in various fields, including organic synthesis and medicinal chemistry .

Due to the presence of the carboxylic acid group. Key reactions include:

  • Oxidation: The carboxylic acid can be oxidized to form carbonyl compounds or further oxidized to produce dicarboxylic acids.
  • Reduction: The carboxylic acid can be reduced to primary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The acidic hydrogen can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of various derivatives .

The biological activity of azocane-5-carboxylic acid is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. The exact mechanisms by which azocane-5-carboxylic acid exerts its biological effects are not yet fully understood, but it is hypothesized that it may interact with specific enzymes or receptors in biological pathways .

Several methods have been developed for synthesizing azocane-5-carboxylic acid:

  • Cyclization Reactions: One common approach involves the cyclization of linear precursors containing nitrogen atoms under acidic or basic conditions, facilitating the formation of the azocane ring.
  • Multicomponent Reactions: Recent advancements include using multicomponent reactions, such as the Petasis reaction, which allows for efficient synthesis with high yields .
  • Functional Group Transformations: The carboxylic acid group can be introduced through functional group transformations from simpler carboxylic acids or derivatives.

Azocane-5-carboxylic acid has potential applications in various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: It could be used in creating novel materials or polymers with specific properties .

Azocane-5-carboxylic acid shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Azocane-1-carboxylic acidHeterocyclicCarboxyl group at position 1; different reactivity
Azocane-2-carboxylic acidHeterocyclicCarboxyl group at position 2; distinct properties
Azocane-3-carboxylic acidHeterocyclicCarboxyl group at position 3; varied biological activity
7,12-Dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acidTetracyclicComplex structure; potential for diverse applications

Azocane-5-carboxylic acid is unique due to its specific positioning of the carboxylic group and its potential reactivity profile compared to its analogs. This positioning influences both its chemical behavior and biological activity, making it a subject of interest in synthetic and medicinal chemistry .

XLogP3

-1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

157.110278721 g/mol

Monoisotopic Mass

157.110278721 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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